

# Preliminary Toxicity Profile of Procyanidin-Rich Extracts: A Technical Overview for Researchers

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## Compound of Interest

Compound Name: Procyanidin B4

Cat. No.: B190321

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Disclaimer: This document provides a summary of preliminary toxicity data primarily from studies on procyanidin-rich extracts, such as those from grape seeds. There is a notable lack of publicly available toxicological studies specifically on isolated **Procyanidin B4**. The data herein should, therefore, be interpreted as pertaining to procyanidin mixtures and not exclusively to **Procyanidin B4**.

## Executive Summary

Procyanidins, a class of flavonoids found in various plants, are of increasing interest for their potential therapeutic applications. This guide summarizes the available preliminary toxicity data for procyanidin-rich extracts to inform researchers and drug development professionals. The acute toxicity of these extracts is low, with high LD50 values observed in animal models. Subchronic studies have established a high No-Observed-Adverse-Effect Level (NOAEL). While some in vitro genotoxicity has been suggested at high concentrations, in vivo studies have not indicated significant genotoxic potential. This document outlines the key quantitative toxicological data, experimental methodologies, and relevant biological pathways.

## Quantitative Toxicological Data

The following tables summarize the key toxicological endpoints for procyanidin-rich extracts from grape seeds and skins.

Table 1: Acute Oral Toxicity Data for Procyanidin-Rich Grape Seed Extract

Parameter	Species	Value	Reference
LD50	Rat	> 5000 mg/kg	[1][2][3][4]

Table 2: Subchronic Oral Toxicity Data for Procyanidin-Rich Grape Seed Extract (90-Day Study)

Parameter	Species	Dose	Outcome	Reference
NOAEL (Male)	Rat	1410 mg/kg/day	No adverse effects observed	[3]
NOAEL (Female)	Rat	1501 mg/kg/day	No adverse effects observed	

Table 3: Genotoxicity Data for Procyanidin-Rich Grape Seed and Skin Extract

Assay	System	Concentration/ Dose	Result	Reference
Bacterial Reverse Mutation Test	Salmonella typhimurium	5 mg/plate	Weakly mutagenic	
In vivo Micronucleus Test	Rat	Up to 2000 mg/kg	No increase in micronucleated erythrocytes	
Chromosome Aberration Test	Human Lymphocytes	9.7 and 19.5 µg/ml	No significant differences in aberrant metaphases	

## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following sections describe the general protocols employed in the cited studies on procyanidin-rich extracts.

## Acute Oral Toxicity (Limit Test)

The acute oral toxicity of a procyanidin-rich extract from grape seeds and skins was evaluated in rats. The study followed a limit test protocol, likely based on OECD Guideline 423.

- Test Substance: Procyanidin-rich extract from grape seeds and skins.
- Species: Wistar rats.
- Administration: A single oral gavage dose.
- Dose Level: A limit dose of 5000 mg/kg body weight was administered.
- Observation Period: Animals were observed for 14 days for signs of toxicity and mortality.
- Parameters Observed: Clinical signs, body weight changes, and mortality. A gross necropsy was performed at the end of the observation period.

## Subchronic Oral Toxicity (90-Day Study)

A 90-day subchronic toxicity study was conducted on a procyanidin-rich extract from grape seeds in Fischer 344 rats.

- Test Substance: Grape Seed Extract (GSE).
- Species: Fischer 344 rats.
- Administration: The extract was administered as a dietary admixture.
- Dose Levels: 0.02%, 0.2%, and 2% (w/w) in the diet. The highest dose was equivalent to 1410 mg/kg/day in males and 1501 mg/kg/day in females.
- Duration: 90 days.
- Parameters Observed: Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.

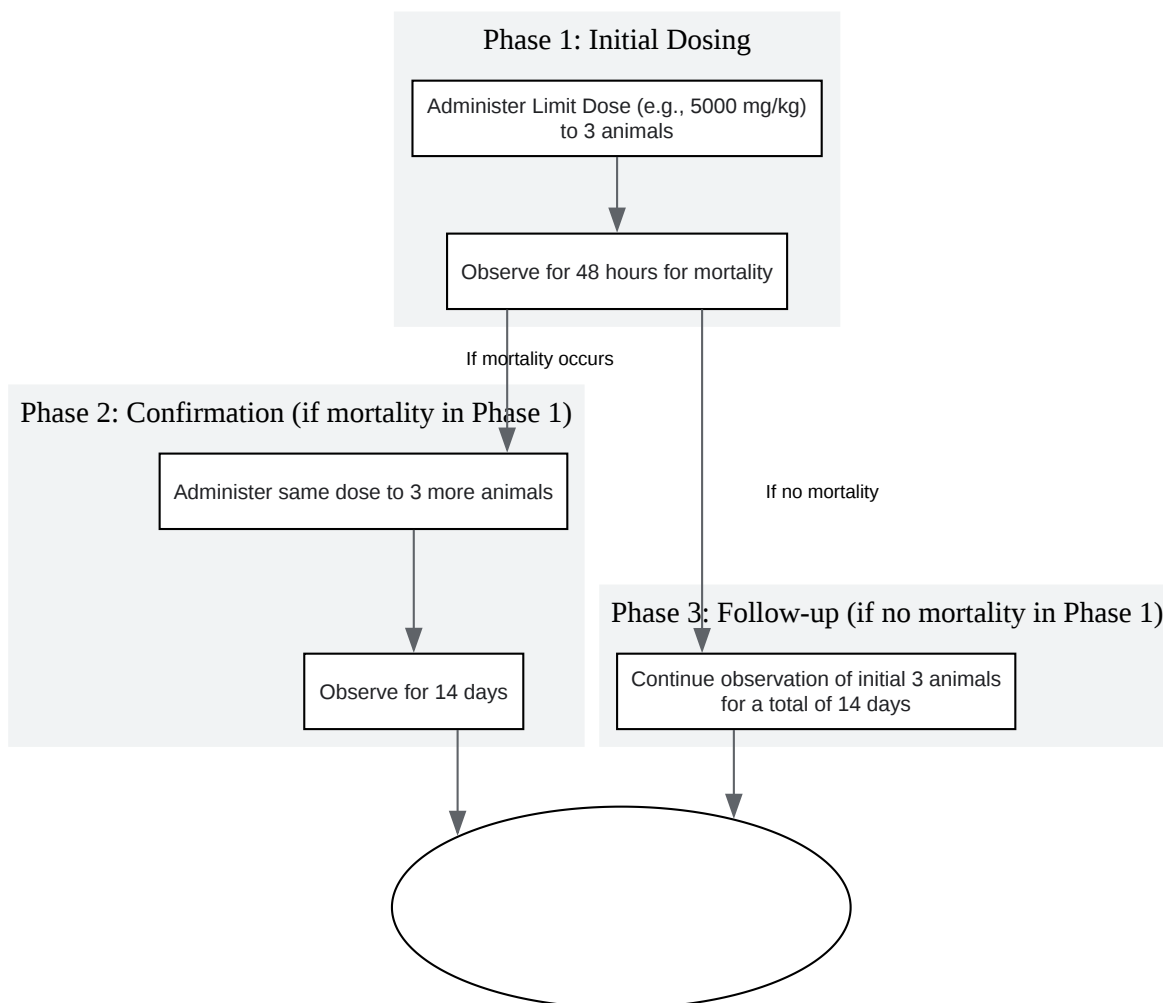
## Genotoxicity Assays

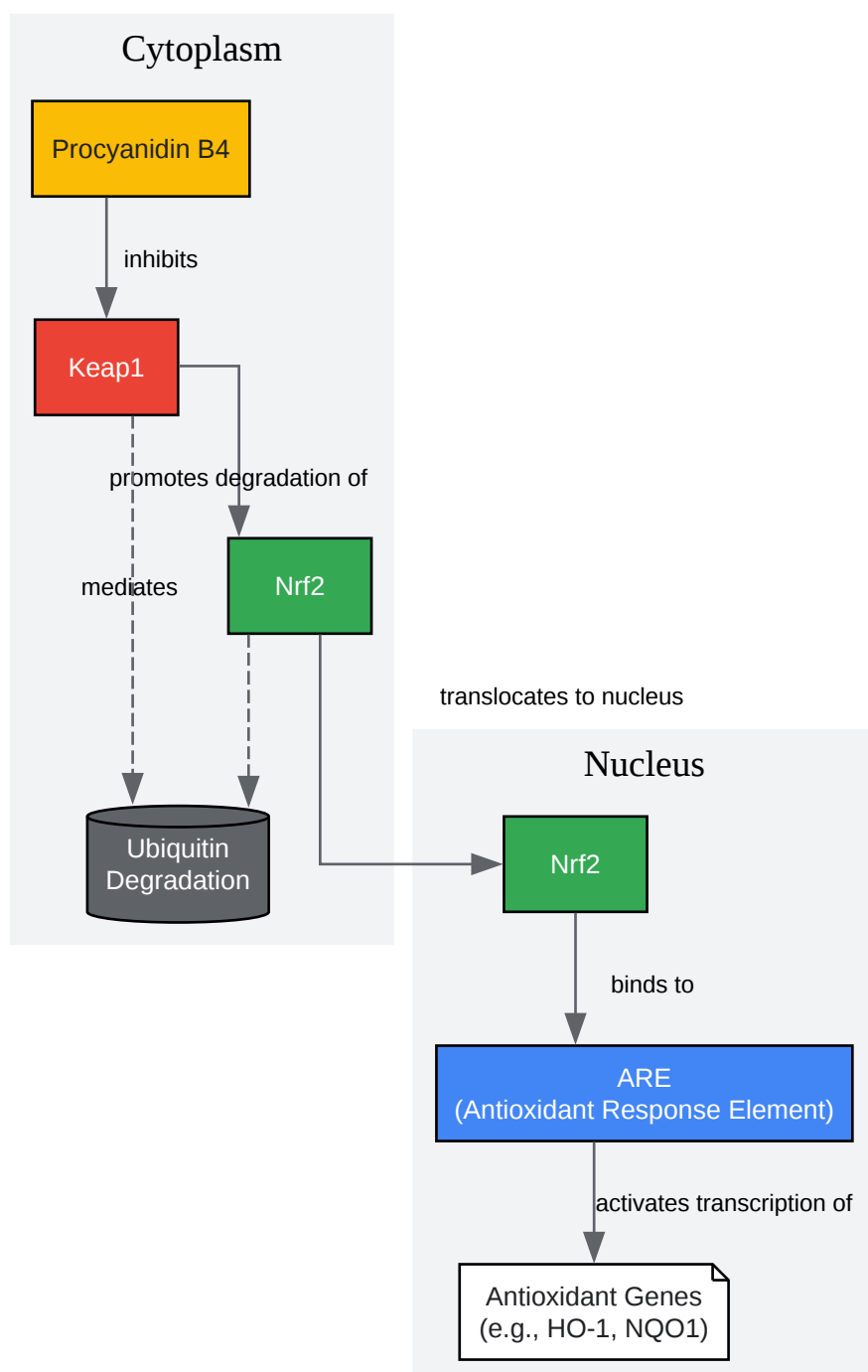
- **Bacterial Reverse Mutation Test (Ames Test):** This assay was performed to assess the potential of the extract to induce gene mutations in *Salmonella typhimurium* strains. A weakly mutagenic effect was noted at a high concentration of 5 mg/plate.
- **In Vivo Micronucleus Test:** Rats were administered the extract orally at doses up to 2000 mg/kg. Bone marrow erythrocytes were examined for the presence of micronuclei 72 hours after treatment. No significant increase in micronucleated erythrocytes was observed.
- **In Vitro Chromosome Aberration Test:** Human lymphocytes were exposed to the extract. No significant increase in the frequency of aberrant metaphases was found at concentrations of 9.7 and 19.5 µg/ml.

## Visualizations: Experimental Workflow and Signaling Pathways

### Experimental Workflow for Acute Oral Toxicity (Limit Test)

The following diagram illustrates a typical workflow for an acute oral toxicity limit test, as would have been applied in the studies on procyanidin-rich extracts.





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